4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including chlorophenoxy and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using appropriate chlorophenoxy reagents.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached using Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the pyrrolidinone ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the benzimidazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam are known for their nootropic and anticonvulsant properties.
Uniqueness
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of both chlorophenoxy and fluorobenzyl groups, along with the benzimidazole and pyrrolidinone cores, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2/c27-21-5-1-4-8-24(21)33-14-13-31-23-7-3-2-6-22(23)29-26(31)19-15-25(32)30(17-19)16-18-9-11-20(28)12-10-18/h1-12,19H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUTADLUCPWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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